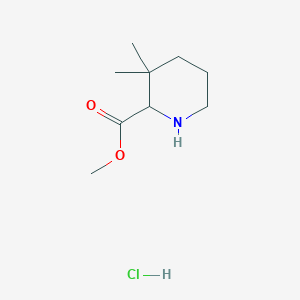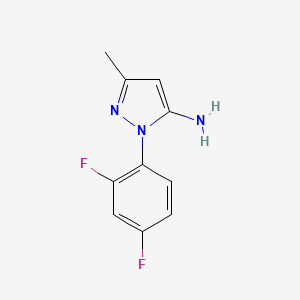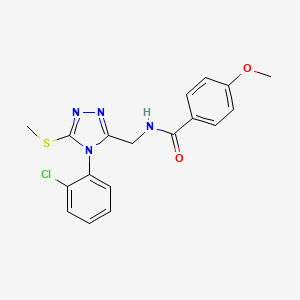
Methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It has a molecular weight of 207.7 . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO2.ClH/c1-9(2)5-4-6-10-7(9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H . This indicates the presence of a piperidine ring with two methyl groups attached to the same carbon atom, a carboxylate group, and a hydrochloride group.科学的研究の応用
Synthesis and Stereochemistry
Research on compounds closely related to Methyl 3,3-dimethylpiperidine-2-carboxylate hydrochloride focuses on the synthesis and stereochemistry of diastereoisomeric compounds. For instance, studies have detailed the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and their derived esters, exploring their configurations and preferred conformations through p.m.r. characteristics (A. Casy & W. Jeffery, 1972).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding of N,N'-dimethylpiperazine betaines have been studied, revealing insights into their basicity and spectroscopic properties. For example, the crystal structure of N,N'-dicarboxymethyl-N,N'-dimethylpiperazine monohydrochloride shows infinite chains formed by piperazinium moieties bridged by strong, symmetrical, and linear hydrogen bonds, with the piperazine ring adopting a chair conformation (Z. Dega-Szafran et al., 2002).
Photoredox Catalysis in Organic Synthesis
In the realm of organic synthesis, the catalytic hydrodecarboxylation of carboxylic and malonic acid derivatives has been reported, showcasing a direct, catalytic method that allows for significant improvements in substrate compatibilities. This method has been applied to the direct double decarboxylation of malonic acid derivatives, demonstrating the utility of such compounds in organic synthesis (J. Griffin et al., 2015).
Applications in Luminescence Sensing
Compounds structurally similar to Methyl 3,3-dimethylpiperidine-2-carboxylate hydrochloride have been utilized in the development of lanthanide metal-organic frameworks (MOFs) for luminescence sensing of benzaldehyde-based derivatives. These MOFs exhibit characteristic sharp emission bands sensitive to benzaldehyde derivatives, highlighting their potential as fluorescence sensors (B. Shi et al., 2015).
Antiviral Properties
Arbidol, an ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate hydrochloride monohydrate, showcases broad-spectrum antiviral activity against a number of enveloped and non-enveloped viruses. Its mechanism of action involves inhibition of virus-mediated fusion with target membranes, blocking virus entry into target cells, a mechanism distinct from other broad-spectrum antivirals (Y. S. Boriskin et al., 2008).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)5-4-6-10-7(9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLFWWIIWJHBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2935709.png)
![(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester](/img/structure/B2935710.png)
![2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2935713.png)

![4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B2935719.png)
![3-methoxy-1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2935720.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2935721.png)

![N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2935724.png)

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2935728.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)
